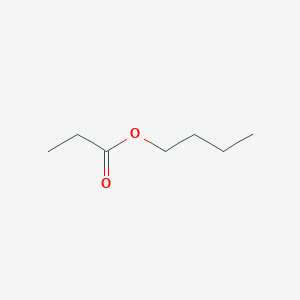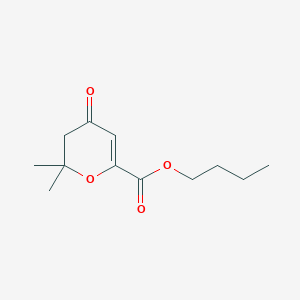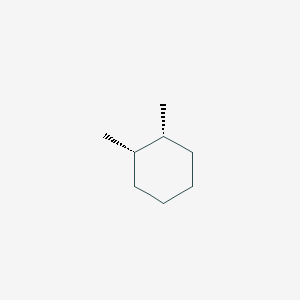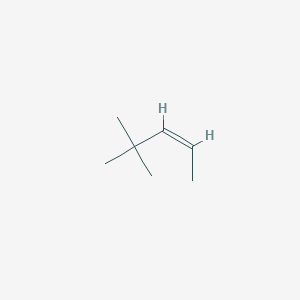
3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-6-((2-methoxyphenyl)amino)-2-methyl-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-6-((2-methoxyphenyl)amino)-2-methyl-, monosodium salt is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. This compound is also known as MRS2578, and it is a selective antagonist of the P2Y6 receptor.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-6-((2-methoxyphenyl)amino)-2-methyl-, monosodium salt involves its selective binding to the P2Y6 receptor. This binding prevents the activation of the receptor by its natural ligands, including UDP-glucose and UDP. This inhibition of the P2Y6 receptor has been shown to have anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-6-((2-methoxyphenyl)amino)-2-methyl-, monosodium salt include its ability to inhibit the P2Y6 receptor, which has been shown to have anti-inflammatory and anti-tumor effects. It has also been shown to have a protective effect on the brain by reducing inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-6-((2-methoxyphenyl)amino)-2-methyl-, monosodium salt in lab experiments include its selectivity for the P2Y6 receptor, which allows for specific targeting of this receptor in various physiological processes. Its anti-inflammatory and anti-tumor effects also make it a potential candidate for the development of new drugs for the treatment of various diseases. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the use of 3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-6-((2-methoxyphenyl)amino)-2-methyl-, monosodium salt in scientific research. These include its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It can also be used as a tool to study the role of the P2Y6 receptor in various physiological processes, including inflammation, immune response, and cell proliferation. Further studies are needed to determine its safety and efficacy in humans and to develop new drugs based on its anti-inflammatory and anti-tumor effects.
Métodos De Síntesis
The synthesis method of 3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-6-((2-methoxyphenyl)amino)-2-methyl-, monosodium salt involves the reaction between 2-methoxyaniline and 3-pyridinecarboxylic acid. The reaction is carried out in the presence of N,N-dimethylformamide (DMF) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. The reaction mixture is then purified by column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-6-((2-methoxyphenyl)amino)-2-methyl-, monosodium salt has found potential use in various scientific research applications. It has been used as a selective antagonist of the P2Y6 receptor, which is a G protein-coupled receptor that is involved in various physiological processes, including inflammation, immune response, and cell proliferation. It has also been used as a tool to study the role of the P2Y6 receptor in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
134828-49-2 |
|---|---|
Nombre del producto |
3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-6-((2-methoxyphenyl)amino)-2-methyl-, monosodium salt |
Fórmula molecular |
C15H14N3NaO4 |
Peso molecular |
323.28 g/mol |
Nombre IUPAC |
sodium;5-carbamoyl-6-(2-methoxyanilino)-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C15H15N3O4.Na/c1-8-9(15(20)21)7-10(13(16)19)14(17-8)18-11-5-3-4-6-12(11)22-2;/h3-7H,1-2H3,(H2,16,19)(H,17,18)(H,20,21);/q;+1/p-1 |
Clave InChI |
IEGLCZJKLJBAST-UHFFFAOYSA-M |
SMILES isomérico |
CC1=NC(=C(C=C1C(=O)[O-])C(=O)N)NC2=CC=CC=C2OC.[Na+] |
SMILES |
CC1=NC(=C(C=C1C(=O)[O-])C(=O)N)NC2=CC=CC=C2OC.[Na+] |
SMILES canónico |
CC1=NC(=C(C=C1C(=O)[O-])C(=O)N)NC2=CC=CC=C2OC.[Na+] |
Otros números CAS |
134828-49-2 |
Sinónimos |
3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-6-((2-methoxyphenyl)amino )-2-methyl-, monosodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















